![molecular formula C2H5O2CC6H4ZnBr B1147474 4-(Ethoxycarbonyl)phenylzinc bromide CAS No. 131379-15-2](/img/structure/B1147474.png)
4-(Ethoxycarbonyl)phenylzinc bromide
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Overview
Description
4-(Ethoxycarbonyl)phenylzinc bromide is a chemical compound with the molecular formula C2H5O2CC6H4ZnBr . It is typically found as a 0.5M solution in tetrahydrofuran (THF) . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-(Ethoxycarbonyl)phenylzinc bromide is 1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q;;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
4-(Ethoxycarbonyl)phenylzinc bromide has a molecular weight of 294.46 . It has a density of 1.023 g/mL at 25 °C . The compound is stored at refrigerator temperatures .Scientific Research Applications
Synthesis and Antibacterial Activity : The synthesis and structural characterization of compounds related to "4-(Ethoxycarbonyl)phenylzinc bromide" have been studied, with a focus on their antibacterial activity against both gram-positive and gram-negative bacteria. For instance, a related compound, 4-methoxy phenyl)-2-(2-(1-pyridine-2-yl)ethylidene)hydrazinyl)thiazole bromide, demonstrated strong antibacterial activity, particularly against gram-negative bacteria (Bera et al., 2017).
Electrochemical Applications : Research has shown the utility of related compounds in electrochemical applications. For example, the use of certain organic ion-selective electrodes for titrations based on ion-pair formation, involving compounds like 1-(Ethoxycarbonyl)pentadecyltrimethylammonium bromide, indicates potential applications in analytical chemistry (Vytras et al., 1981).
Chemical Synthesis and Molecular Electronics : These compounds play a role in synthetic chemistry and molecular electronics. For instance, the interaction of related ethoxy compounds with organo-magnesium and -zinc compounds has been investigated for applications in synthetic organic chemistry (Gorbunova et al., 1993). Additionally, simple and accessible aryl bromides, similar to "4-(Ethoxycarbonyl)phenylzinc bromide," serve as building blocks for molecular wires in molecular electronics (Stuhr-Hansen et al., 2005).
Pharmaceutical Synthesis : This compound has applications in pharmaceutical synthesis. An efficient synthesis route for a key intermediate of repaglinide, an oral hypoglycemic agent, involves a related compound, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid (Salman et al., 2002).
Polymer Science : In polymer science, the synthesis of functionalized alkoxyamine initiators using related compounds has been explored. This process is crucial for the development of well-controlled block copolymers, indicating a significant role in polymer chemistry (Miura et al., 1999).
Safety and Hazards
properties
IUPAC Name |
bromozinc(1+);ethyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFMOPVOFKMPJN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2Zn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131379-15-2 |
Source
|
Record name | 131379-15-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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